4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

説明

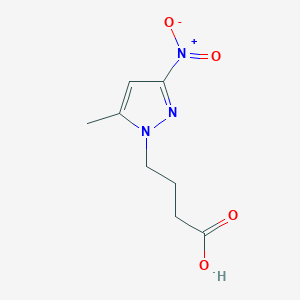

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H11N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Nitration of 5-methyl-1H-pyrazole: The starting material, 5-methyl-1H-pyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Alkylation: The nitrated pyrazole is then alkylated with 4-bromobutanoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

化学反応の分析

Types of Reactions

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Pyrazoles: Nucleophilic substitution reactions produce various substituted pyrazoles.

Esters: Esterification reactions yield ester derivatives of the compound.

科学的研究の応用

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anti-inflammatory properties.

作用機序

The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

類似化合物との比較

Similar Compounds

4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the methyl group at the 5-position.

4-(5-Methyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the nitro group at the 3-position.

4-(5-Methyl-3-amino-1H-pyrazol-1-yl)butanoic acid: Similar structure but has an amino group instead of a nitro group.

Uniqueness

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both a nitro group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

生物活性

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS Number: 696646-55-6) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₃O₄, with a molecular weight of 213.19 g/mol. Its structure includes a pyrazole ring substituted with a nitro group and a butanoic acid moiety, which may contribute to its biological activities.

Anticancer Activity

The anticancer potential of this compound has not been extensively documented in the literature. However, related compounds have demonstrated significant cytotoxic effects in various cancer cell lines. For instance, studies on similar pyrazole derivatives have shown reductions in cell viability in lung cancer models (A549 cells) by up to 67% .

Table 2: Cytotoxic Effects of Pyrazole Derivatives on A549 Cells

| Compound | Cell Viability Reduction (%) | p-value |

|---|---|---|

| Pyrazole Derivative A | 67.4 | <0.003 |

| Pyrazole Derivative B | 59.5 | <0.005 |

| 4-(5-Methyl-3-nitro...) | Not yet established | - |

Antioxidant Activity

Antioxidant evaluations using DPPH scavenging assays have shown that some pyrazole derivatives possess significant antioxidant properties. For example, one study reported an IC50 value of 4.67 µg/mL for a related compound . While specific data for this compound is not available, its structural characteristics suggest potential antioxidant activity.

Table 3: Antioxidant Activity of Related Compounds

| Compound | IC50 (µg/mL) |

|---|---|

| Related Compound A | 4.67 |

| Related Compound B | 20.56 |

| Related Compound C | 45.32 |

Case Studies

While direct case studies on the biological activity of this compound are sparse, the broader category of pyrazole derivatives has been extensively studied for their therapeutic potential:

- Antimicrobial Screening : A study screened various pyrazole derivatives against WHO-priority pathogens, demonstrating significant activity against resistant strains .

- Cytotoxicity in Cancer Models : Research has shown that modifications in the pyrazole structure can lead to enhanced anticancer activity, suggesting that further exploration of this compound could yield promising results .

特性

IUPAC Name |

4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6-5-7(11(14)15)9-10(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLGYJSYRJTZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319721 | |

| Record name | 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24814607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

696646-55-6 | |

| Record name | 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。